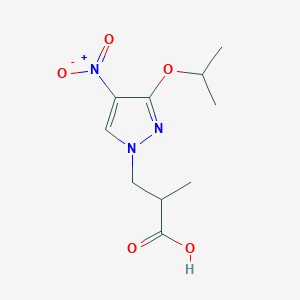
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid is a chemical compound with the molecular formula C12H17N3O5. It is also known by the name of TAK-242 and has gained significant attention in the scientific community due to its potential therapeutic applications. Additionally, it will list future directions for further research.
Mecanismo De Acción
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its anti-inflammatory effects by selectively inhibiting the TLR4 signaling pathway. TLR4 is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLR4 recruits adaptor proteins such as MyD88 and TRIF, leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines. TAK-242 binds to the intracellular domain of TLR4 and prevents the recruitment of MyD88, thereby inhibiting the downstream signaling pathways and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce inflammation in various animal models of diseases such as sepsis, acute lung injury, and rheumatoid arthritis. Additionally, it has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. TAK-242 has also been shown to improve the survival rate in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid in lab experiments is its specificity towards the TLR4 signaling pathway. This allows for the selective inhibition of TLR4-mediated inflammation without affecting other signaling pathways. Additionally, TAK-242 has a high bioavailability and can be administered orally or intravenously. However, one of the limitations of using TAK-242 is its potential toxicity, especially at high doses. Further studies are required to determine the optimal dosage and potential side effects of TAK-242.
Direcciones Futuras
There are several future directions for further research on 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid. One of the areas of interest is the potential therapeutic applications of TAK-242 in various inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis. Additionally, further studies are required to determine the optimal dosage and potential side effects of TAK-242. Furthermore, the mechanism of action of TAK-242 needs to be further elucidated to understand its effects on other signaling pathways. Finally, the development of more potent and selective inhibitors of TLR4 signaling pathway could open up new avenues for the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various inflammatory diseases. Its specificity towards the TLR4 signaling pathway allows for the selective inhibition of TLR4-mediated inflammation without affecting other signaling pathways. However, further studies are required to determine the optimal dosage and potential side effects of TAK-242. Additionally, the mechanism of action of TAK-242 needs to be further elucidated to understand its effects on other signaling pathways. Finally, the development of more potent and selective inhibitors of TLR4 signaling pathway could open up new avenues for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves several steps. The initial step involves the reaction of 3,4-dimethoxy-5-nitropyrazole with isopropyl magnesium bromide to yield 3-isopropoxy-4-nitro-1H-pyrazole. This intermediate compound is then reacted with 2-methyl-2-(trimethylsilyloxy)propanoic acid in the presence of a catalytic amount of trifluoroacetic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is involved in the activation of the innate immune system and plays a crucial role in the initiation and progression of inflammatory responses. Studies have shown that TAK-242 can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in various cell types.
Propiedades
IUPAC Name |
2-methyl-3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-6(2)18-9-8(13(16)17)5-12(11-9)4-7(3)10(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRJUTVXFLCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


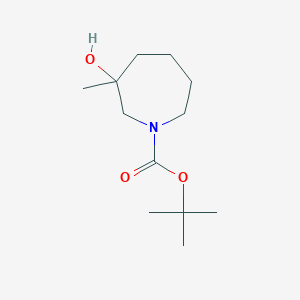

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)
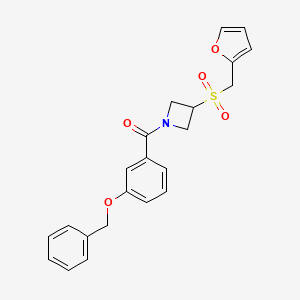
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)
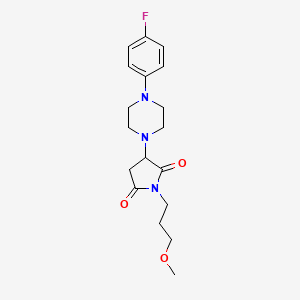
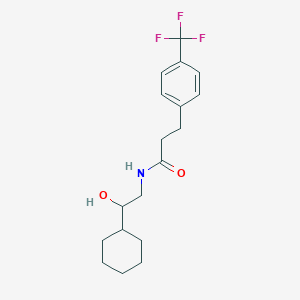
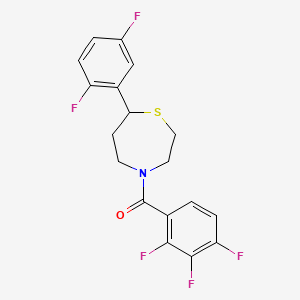
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2925836.png)
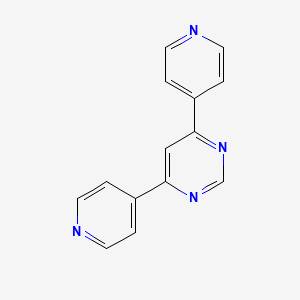
![Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2925839.png)